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Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a protein

that functions as a calcium-activated chloride channel (CaCC).[1][2] It is a member of a 10-

gene superfamily and is widely expressed in various cells, including epithelial cells, smooth

muscle cells, and neurons.[3][4] ANO1 plays a crucial role in a multitude of physiological

processes, such as fluid and electrolyte secretion, smooth muscle contraction, neuronal

excitability, and heat sensation.[1][5][6] Structurally, ANO1 exists as a homodimer, with each

monomer containing 10 transmembrane domains (TMDs) and functioning as an independent

ion pore.[4][7][8] The dysregulation of ANO1 is implicated in numerous diseases, including

cancer, asthma, hypertension, and cystic fibrosis, making it a significant target for therapeutic

intervention.[1][9][10][11]

The gating of the ANO1 channel—the process of its opening and closing—is a complex

mechanism controlled by several synergistic factors. The primary activators are intracellular

calcium (Ca²⁺) and membrane voltage, which are intricately coupled. Additionally, the channel's

activity is finely tuned by membrane lipids, particularly phosphatidylinositol 4,5-bisphosphate

(PIP₂), and can be modulated by calmodulin (CaM).

Core Gating Mechanisms
The activation of ANO1 is not governed by a single factor but rather by the integration of

multiple signals at the protein level.

Calcium (Ca²⁺) Dependent Gating
The principal trigger for ANO1 activation is the binding of intracellular Ca²⁺.[2] Early studies

debated whether Ca²⁺ acted directly or through an intermediary like calmodulin, but it is now
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established that Ca²⁺ binds directly to the ANO1 protein to induce a conformational change that

opens the channel pore.[4][12]

The Calcium Binding Site: High-resolution cryo-electron microscopy (cryo-EM) structures

have revealed that each ANO1 subunit possesses a Ca²⁺ binding pocket located within the

transmembrane region, adjacent to the ion permeation pathway.[4][7] This site is formed by

several conserved acidic amino acid residues within TMDs 6, 7, and 8.[13][14][15] Two Ca²⁺

ions bind within each pocket to trigger channel activation.[4][7]

Ca²⁺ Sensitivity: The apparent affinity of ANO1 for Ca²⁺ is voltage-dependent. At a

membrane potential of +100 mV, the half-maximal effective concentration (EC₅₀) for Ca²⁺ is

approximately 0.4 µM, whereas at -100 mV, the EC₅₀ increases to around 5.9 µM, indicating

lower sensitivity at hyperpolarized potentials.[16][17] This demonstrates a strong coupling

between calcium binding and voltage sensing.

Voltage-Dependent Gating
ANO1 exhibits intrinsic voltage sensitivity and can be opened by membrane depolarization

even in the complete absence of intracellular Ca²⁺.[5][16][18] However, under physiological

conditions, voltage acts as a critical modulator of Ca²⁺-dependent gating.

Voltage-Sensing Mechanism: Unlike classic voltage-gated channels that possess a

dedicated voltage-sensing domain, the voltage dependence in ANO1 is thought to arise from

the movement of charged residues within the membrane's electric field during gating.[4] A

key region implicated in this process is located in the first intracellular loop. Specifically,

mutating a sequence of four glutamates (₄₄₄EEEE) was found to abolish the channel's

intrinsic voltage dependence without altering its apparent affinity for Ca²⁺.[16][18]

Coupling of Voltage and Calcium: The interplay between voltage and Ca²⁺ is reciprocal. Just

as voltage modulates Ca²⁺ affinity, the presence of Ca²⁺ dramatically shifts the voltage-

dependence of activation. For instance, increasing the intracellular Ca²⁺ concentration from

1 µM to 2 µM can shift the voltage activation curve by -145 mV, meaning the channel opens

at much more negative potentials.[17] This cooperative gating allows ANO1 to be finely

tuned by both chemical and electrical signals.[16][17]
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Regulation by Phosphatidylinositol 4,5-bisphosphate
(PIP₂)
Membrane phosphoinositides, particularly PIP₂, are crucial for maintaining ANO1 activity. The

channel current is known to "run down" in excised inside-out patches, a phenomenon that can

be prevented or reversed by the application of PIP₂.[13][19]

Mechanism of Action: PIP₂ is not required for the initial activation but acts to stabilize the

Ca²⁺-bound open state of the channel.[13] Molecular dynamics simulations and mutagenesis

studies have identified a network of three primary binding sites for PIP₂ at the cytoplasmic

face of the membrane. These sites involve basic amino acid residues that interact with the

negatively charged headgroup of PIP₂.[13]

Functional Impact: The binding of PIP₂ is believed to alter the conformation of the

cytoplasmic extension of TM6, a helix that is critical for channel gating, thereby promoting

the open state.[13] Exogenous application of a water-soluble PIP₂ analog increases ANO1

currents with an EC₅₀ of 1.24 µM (at 270 nM Ca²⁺ and +100 mV).[13]

Modulation by Calmodulin (CaM)
The role of calmodulin (CaM) in ANO1 gating has been a subject of investigation. While initial

hypotheses suggested CaM might be the primary Ca²⁺ sensor, current evidence indicates it is

not required for the fundamental Ca²⁺-dependent activation of the channel.[12] However, CaM

can modulate specific properties of ANO1.

Bicarbonate Permeability: Studies have shown that the anion selectivity of ANO1 is dynamic

and can be regulated by the Ca²⁺/CaM complex. At high intracellular Ca²⁺ concentrations

(>1 µM), CaM binds to ANO1 and significantly increases its permeability to bicarbonate

(HCO₃⁻) relative to chloride (Cl⁻).[20] This modulation is particularly relevant in secretory

epithelia where bicarbonate transport is a key function.[20]

Calmodulin Binding Domains: ANO1 possesses multiple putative CaM-binding domains

(CaM-BDs) in its N-terminus and intracellular loops.[4][5][21] The functional relevance of

these different sites continues to be an area of active research.

Quantitative Data on ANO1 Gating
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Parameter Condition Value Reference

Ca²⁺ EC₅₀ +100 mV 0.4 ± 0.1 µM [16][17]

-100 mV 5.9 ± 2.5 µM [16][17]

Ca²⁺ Hill Coefficient

(n_H)
+100 mV 2.0 ± 0.4 [16][17]

-100 mV 1.0 ± 0.1 [16][17]

Voltage Sensitivity (z) 1-2 µM [Ca²⁺]i 0.40 - 0.46 [17]

PIP₂ EC₅₀

(Potentiation)

270 nM [Ca²⁺]i, +100

mV
1.24 µM [13]

Key
Residues/Regions

Location Function in Gating Reference

N650, E654, E702,

E705, E734, D738
TMDs 6, 7, 8

Form the direct Ca²⁺

binding site
[4][13][22]

₄₄₄EEEE First Intracellular Loop
Critical for intrinsic

voltage dependence
[16][18]

₄₄₈EAVK First Intracellular Loop

Crucial for apparent

Ca²⁺ affinity; encoded

by splice segment 'c'

[7][16][18]

TM6
Transmembrane Helix

6

Undergoes

conformational

change to open the

pore

[13]

Visualizations of Mechanisms and Pathways
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Caption: Core gating mechanism of the ANO1 channel.
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Caption: Canonical GPCR-mediated ANO1 activation pathway.
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Caption: Downstream signaling influenced by ANO1 activity in cancer.

Experimental Protocols
Patch-Clamp Electrophysiology for ANO1 Currents
This method directly measures the ion flow through ANO1 channels in the cell membrane.

Cell Preparation: HEK293 or Fischer Rat Thyroid (FRT) cells are transiently or stably

transfected with a plasmid encoding the human or mouse ANO1 gene. Recordings are

typically performed 24-48 hours post-transfection.

Configuration: The whole-cell or inside-out patch-clamp configuration is used.

Whole-Cell: Measures the sum of currents from all channels on the cell surface. The

pipette solution dialyzes the cell interior, allowing control of the intracellular [Ca²⁺].

Inside-Out: An excised patch of membrane is oriented with the intracellular side facing the

bath solution. This allows for rapid and precise application of Ca²⁺ and other modulators
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like PIP₂ or CaM to the channel's cytosolic face.

Solutions:

Pipette (Intracellular) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 1 MgCl₂. Free

[Ca²⁺] is adjusted to desired levels (e.g., 0.1 to 10 µM) by adding calculated amounts of

CaCl₂, and the pH is adjusted to 7.2 with CsOH.

Bath (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose, pH adjusted to 7.4 with NaOH.

Voltage Protocol: Cells are held at a holding potential of -60 mV or 0 mV. Currents are

elicited by applying voltage steps, typically from -100 mV to +100 mV in 20 mV increments

for 500-1000 ms.

Data Analysis: The current-voltage (I-V) relationship is plotted to determine properties like

outward rectification. Dose-response curves are generated to calculate the EC₅₀ for Ca²⁺

activation at different voltages.

Fluorescence-Based High-Throughput Screening (HTS)
Assay
This cell-based assay provides a robust method for screening large libraries of compounds for

ANO1 modulators.[23]

Principle: The assay relies on the quenching of a halide-sensitive Yellow Fluorescent Protein

(YFP) mutant (e.g., YFP-F46L/H148Q/I152L) by iodide (I⁻) influx through the ANO1 channel.

[23][24]

Cell Line: A stable cell line (e.g., FRT cells) is generated that co-expresses both human

ANO1 and the halide-sensitive YFP.[23]

Experimental Workflow:

Plating: Cells are plated in 96- or 384-well microplates.
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Compound Incubation: Cells are incubated with test compounds (potential inhibitors or

activators).

Baseline Fluorescence: The baseline YFP fluorescence is measured using a plate reader.

Activation & Quenching: An iodide-containing buffer with an ANO1 agonist (e.g., ATP,

which acts on endogenous purinergic receptors to release intracellular Ca²⁺) is rapidly

added.[23]

Fluorescence Measurement: The change in YFP fluorescence is monitored over time.

Inhibitors of ANO1 will block the channel, prevent I⁻ influx, and thus reduce the rate and

extent of fluorescence quenching.[23]

Data Analysis: The rate of fluorescence decay is calculated for each well. The percent

inhibition is determined by comparing the quenching rate in the presence of a compound to

control wells (no compound and full inhibition).
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Caption: Experimental workflow for a YFP-based HTS assay.

Conclusion
The gating of the ANO1 channel is a sophisticated and highly regulated process, primarily

governed by the synergistic actions of intracellular Ca²⁺ and membrane voltage. This dual

regulation is further modulated by the membrane lipid PIP₂, which is essential for sustained
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activity, and can be fine-tuned by proteins such as calmodulin, which alters its anion selectivity.

The elucidation of ANO1's high-resolution structure and the characterization of its key

functional domains have provided profound insights into this complex gating mechanism. This

detailed understanding is critical for the rational design of novel therapeutics targeting ANO1

for a wide range of human diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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